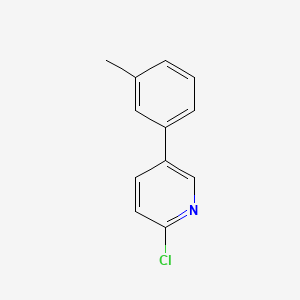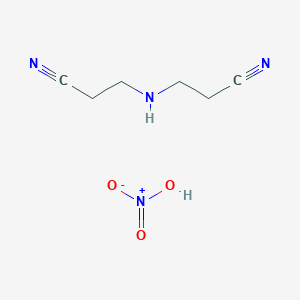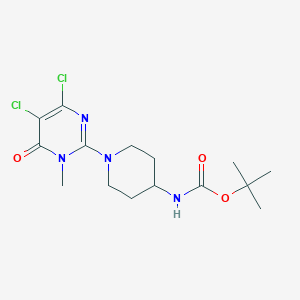
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It features a bromopyrimidine moiety attached to a piperidinylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the piperidinylmethanol moiety can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding carbonyl or alkane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: It can be used as a precursor for the synthesis of compounds with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mécanisme D'action
The specific mechanism of action for (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. its potential biological activity suggests that it may interact with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may play a role in binding to specific sites, while the piperidinylmethanol group could influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol
- (1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
Comparison: Compared to similar compounds, (1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol is unique due to the presence of the bromine atom in the pyrimidine ring. This bromine atom can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the piperidinylmethanol group provides a versatile functional group that can undergo various chemical modifications, making the compound valuable for diverse applications .
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H14BrN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 |
Clé InChI |
STVCVNAUTURKEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)


![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)

![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)

![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)
